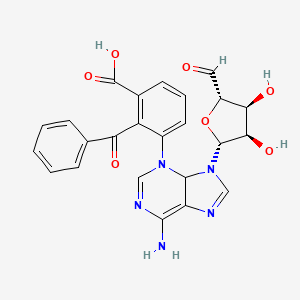

3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid

Description

This compound is a structurally complex molecule featuring:

- A 6-amino purine base, critical for nucleotide-like interactions.

- A tetrahydrofuran (THF) ring with stereospecific hydroxyl ((2R,3R,4S,5S)-configuration) and formyl groups, influencing solubility and reactivity.

- A 2-benzoylbenzoic acid moiety, introducing aromatic and carboxylic acid functionalities that may enhance binding to proteins or act as a pharmacophore.

Properties

Molecular Formula |

C24H21N5O7 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

3-[6-amino-9-[(2R,3R,4S,5S)-5-formyl-3,4-dihydroxyoxolan-2-yl]-4H-purin-3-yl]-2-benzoylbenzoic acid |

InChI |

InChI=1S/C24H21N5O7/c25-21-17-22(29(10-26-17)23-20(33)19(32)15(9-30)36-23)28(11-27-21)14-8-4-7-13(24(34)35)16(14)18(31)12-5-2-1-3-6-12/h1-11,15,19-20,22-23,32-33H,25H2,(H,34,35)/t15-,19-,20-,22?,23-/m1/s1 |

InChI Key |

ASIBCQTYSHKBMG-QXEQJZLKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2N3C=NC(=C4C3N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)C=O)O)O)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2N3C=NC(=C4C3N(C=N4)C5C(C(C(O5)C=O)O)O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the attachment of the tetrahydrofuran ring, and the introduction of the benzoylbenzoic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production also requires adherence to safety and environmental regulations to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Researchers are investigating its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues with Purine-THF Backbones

Compounds sharing the purine-THF core but differing in substituents include:

Key Observations :

Nucleoside Analogues with Therapeutic Relevance

Several FDA-approved drugs and experimental agents share structural motifs:

| Compound Name | Structural Features | Therapeutic Use | Key Differences from Parent Compound | Reference |

|---|---|---|---|---|

| Acyclovir | Acyclic sugar; guanine base | Antiviral | Lacks THF ring and benzoic acid moiety | |

| Fludarabine | Fluorinated arabinose sugar; purine base | Anticancer | Arabinose configuration vs. THF; no aromatic groups | |

| 6-Mercaptopurine | Thiol group on purine | Anticancer, autoimmune | No sugar moiety; simpler structure |

Key Observations :

- Aromatic Additions : The benzoylbenzoic acid group is unique to the parent compound, offering additional binding sites absent in classical nucleoside analogues.

Derivatives with Modified Functional Groups

Variations in protecting groups or substituents highlight synthetic versatility:

Key Observations :

Physicochemical Properties

*Estimated based on structural formula.

Biological Activity

The compound 3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid is a complex organic molecule with significant potential in biological and medicinal research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available scientific literature.

Molecular Characteristics:

- Molecular Formula: C24H21N5O7

- Molecular Weight: 491.5 g/mol

- IUPAC Name: 3-[6-amino-9-[(2R,3R,4S,5S)-5-formyl-3,4-dihydroxyoxolan-2-yl]-4H-purin-3-yl]-2-benzoylbenzoic acid

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

- Enzyme Inhibition:

-

Antioxidant Properties:

- Its structural components suggest potential antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Anticancer Activity:

The mechanism of action primarily involves the compound's interaction with various molecular targets:

- Binding to Receptors: The compound binds to specific receptors and enzymes, modulating their activity. This interaction can influence signal transduction pathways crucial for cell proliferation and survival.

- Influence on Gene Expression: By modulating enzyme activity, the compound can alter gene expression patterns associated with inflammation and cancer progression .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Case Study 1: IDO Inhibition

A study demonstrated that the compound effectively inhibited IDO activity in vitro, leading to increased levels of tryptophan and enhanced T-cell responses in a murine model of cancer. This suggests its potential use as an adjunct therapy in immunotherapy protocols .

Case Study 2: Antioxidant Effects

In a cellular model exposed to oxidative stress, the compound exhibited significant protective effects against cell death induced by reactive oxygen species (ROS). This was measured by assessing cell viability and markers of oxidative damage.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.